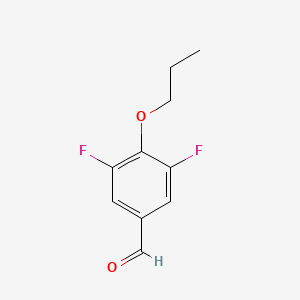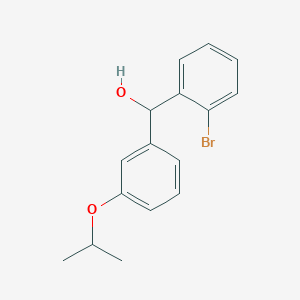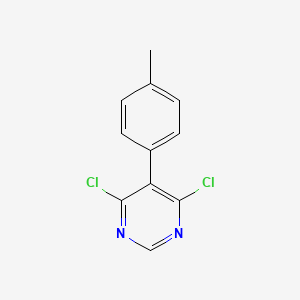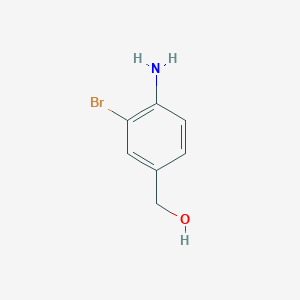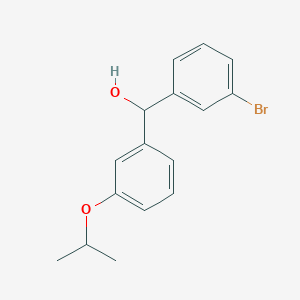
3-Bromo-3'-iso-propoxybenzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3’-iso-propoxybenzhydrol is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzhydrol, where the hydroxyl group is substituted with a bromine atom and an iso-propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-iso-propoxybenzhydrol typically involves the bromination of benzhydrol derivatives. One common method is the reaction of benzhydrol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The iso-propoxy group can be introduced through a nucleophilic substitution reaction using iso-propyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of 3-Bromo-3’-iso-propoxybenzhydrol may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3’-iso-propoxybenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-Bromo-3’-iso-propoxybenzophenone.
Reduction: Formation of 3-iso-propoxybenzhydrol.
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-3’-iso-propoxybenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3’-iso-propoxybenzhydrol involves its interaction with specific molecular targets. The bromine atom and iso-propoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3’-methoxybenzhydrol: Similar structure but with a methoxy group instead of an iso-propoxy group.
3-Chloro-3’-iso-propoxybenzhydrol: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-3’-ethoxybenzhydrol: Similar structure but with an ethoxy group instead of an iso-propoxy group.
Uniqueness
3-Bromo-3’-iso-propoxybenzhydrol is unique due to the presence of both a bromine atom and an iso-propoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11,16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISSSONOXBLHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
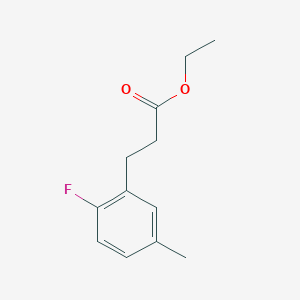
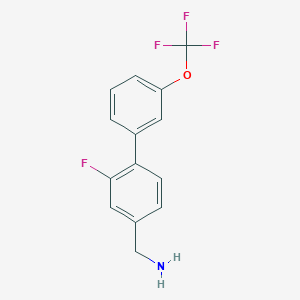
![(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7941562.png)
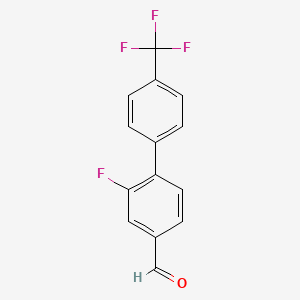
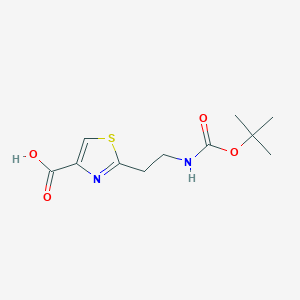
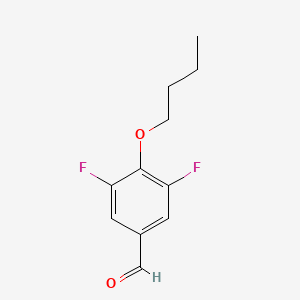

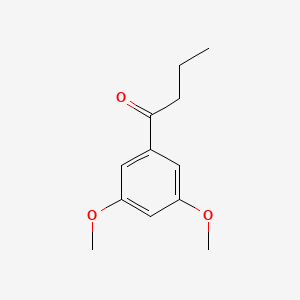
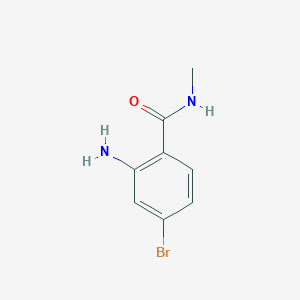
![5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B7941601.png)
